molecular formula C20H25N3O4S B6487382 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 897611-94-8

2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B6487382
CAS No.: 897611-94-8
M. Wt: 403.5 g/mol
InChI Key: NPMBLQKSEJQLQB-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide” is a derivative of 1,3,5-triazine . It has been identified as a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor . This compound has been synthesized and studied for the treatment of non-small cell lung cancer (NSCLC), specifically for cases where the echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion gene is present .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . One of the steps in the synthesis process involves acidic hydrolysis, followed by reductive amination conditions with morpholine . The product is then treated with 4M HCl in ethyl acetate (EtOAc) to obtain the final compound as a trihydrochloride salt .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,3,5-triazine core and various functional groups attached to it . It includes a 4-phenylpiperazin-1-yl group, a sulfonyl group, and a 2-methoxybenzamide group .


Chemical Reactions Analysis

This compound has been found to exhibit inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . The compound’s inhibitory activity was confirmed through molecular docking studies with AChE .

Biochemical Analysis

Biochemical Properties

2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain . The inhibition of acetylcholinesterase by 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease

Cellular Effects

2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft This increase in acetylcholine can enhance neurotransmission and improve cognitive functions

Molecular Mechanism

The molecular mechanism of action of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its binding interactions with acetylcholinesterase. This compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition . By binding to the active site and an allosteric site of acetylcholinesterase, 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide effectively reduces the enzyme’s activity, leading to increased acetylcholine levels in the brain . This mechanism of action highlights the potential therapeutic applications of this compound in treating neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can maintain its inhibitory effects on acetylcholinesterase, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide have been evaluated in animal models to determine the optimal dosage and potential adverse effects. Studies have shown that the compound exhibits a dose-dependent inhibition of acetylcholinesterase, with higher doses leading to more significant enzyme inhibition . At high doses, 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may cause toxic effects, including gastrointestinal disturbances and hepatotoxicity . Therefore, careful dosage optimization is necessary to balance therapeutic benefits and potential risks.

Metabolic Pathways

2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is involved in metabolic pathways related to neurotransmission and cognitive functions. The compound interacts with acetylcholinesterase, modulating the hydrolysis of acetylcholine and affecting neurotransmitter levels in the brain

Transport and Distribution

The transport and distribution of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide within cells and tissues are crucial for its therapeutic efficacy. The compound is likely transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, it may interact with transporters or binding proteins that influence its localization and accumulation. Understanding the transport and distribution of this compound can provide insights into its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes

Properties

IUPAC Name

2-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19-10-6-5-9-18(19)20(24)21-11-16-28(25,26)23-14-12-22(13-15-23)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMBLQKSEJQLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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